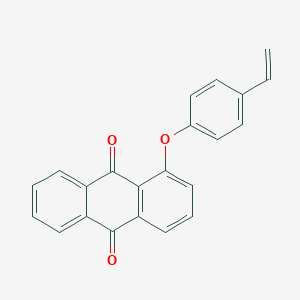

1-(4-Ethenylphenoxy)anthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

402830-06-2 |

|---|---|

Molecular Formula |

C22H14O3 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1-(4-ethenylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H14O3/c1-2-14-10-12-15(13-11-14)25-19-9-5-8-18-20(19)22(24)17-7-4-3-6-16(17)21(18)23/h2-13H,1H2 |

InChI Key |

CFGSEYGRMVFUOE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 4 Ethenylphenoxy Anthracene 9,10 Dione

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 1-(4-Ethenylphenoxy)anthracene-9,10-dione is expected to exhibit several characteristic absorption bands. The most prominent peaks would be associated with the carbonyl groups of the anthraquinone (B42736) skeleton, typically appearing as strong absorptions in the region of 1670-1690 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations from both the anthracene (B1667546) and phenoxy rings would be observed above 3000 cm⁻¹, while the C=C stretching of the aromatic rings would generate several peaks between 1450 and 1600 cm⁻¹. The ethenyl group would be identified by its C=C stretching vibration around 1630 cm⁻¹ and C-H out-of-plane bending vibrations near 910 and 990 cm⁻¹.

| Functional Group | Expected FT-IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | >3000 |

| Quinone C=O Stretch | 1670-1690 (Strong) | 1670-1690 (Weak/Medium) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (Strong) |

| Ethenyl C=C Stretch | ~1630 | ~1630 (Strong) |

| Asymmetric C-O-C Stretch | ~1250 | - |

| Ethenyl C-H Bend | 910-990 | - |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Molecular Structure Confirmation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide a detailed map of the hydrogen atoms. The aromatic protons on the anthraquinone core would appear as a series of multiplets in the downfield region (typically δ 7.5-8.5 ppm). The protons on the phenoxy ring would also resonate in the aromatic region, likely between δ 7.0 and 7.6 ppm, showing a characteristic AA'BB' splitting pattern. The ethenyl group protons would give rise to a distinct set of signals: a doublet of doublets for the proton on the carbon attached to the ring (δ ~6.7 ppm) and two doublets for the terminal protons (δ ~5.3 and ~5.8 ppm), with characteristic cis, trans, and geminal coupling constants. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The two carbonyl carbons (C9 and C10) of the anthraquinone would be the most downfield, appearing around δ 180-185 ppm. researchgate.net The numerous aromatic carbons would populate the δ 115-160 ppm region. The ether-linked carbons (C1 on the anthraquinone and C1' on the phenoxy ring) would have characteristic shifts influenced by the oxygen atom. The two carbons of the ethenyl group would be found in the olefinic region, approximately at δ 136 ppm (substituted carbon) and δ 115 ppm (terminal CH₂ carbon). umich.edu

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling networks, helping to trace the connectivity within the aromatic rings and the ethenyl group. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range (2-3 bond) correlations, which is crucial for connecting the ethenylphenoxy substituent to the correct position (C1) on the anthraquinone core.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |

| Anthraquinone H | 7.5 - 8.5 | Quinone C=O | 180 - 185 |

| Phenoxy H | 7.0 - 7.6 | Aromatic C-O | 150 - 160 |

| Ethenyl CH= | ~6.7 | Aromatic C | 115 - 140 |

| Ethenyl =CH₂ | 5.3 - 5.8 | Ethenyl =CH- | ~136 |

| Ethenyl =CH₂ | ~115 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. This allows for the straightforward determination of the molecular weight.

High-Resolution ESI-MS (HR-ESI-MS): HR-ESI-MS provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule. The exact mass of the [M+H]⁺ ion would be compared against a theoretical value to confirm the composition C₂₂H₁₄O₃.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would be performed to study the fragmentation pathways. Key fragmentation patterns for anthraquinone derivatives often involve the loss of carbonyl groups (CO). researchgate.netraco.cat For this specific molecule, a primary fragmentation would be the cleavage of the ether bond, resulting in ions corresponding to the anthraquinone core and the ethenylphenoxy radical cation, or vice versa. Further fragmentation of the ethenylphenoxy portion could also be observed.

| Ion | Description | Expected Information |

| [M+H]⁺ or [M+Na]⁺ | (Pseudo)molecular ion | Confirms molecular weight |

| C₂₂H₁₅O₃⁺ | Exact mass of protonated molecule | Confirms elemental formula (via HR-MS) |

| [M - CO]⁺ | Loss of a carbonyl group | Characteristic of quinones |

| [C₁₄H₇O₃]⁺ | Fragment from ether bond cleavage | Confirms anthraquinone-O- moiety |

| [C₈H₇O]⁺ | Fragment from ether bond cleavage | Confirms ethenylphenoxy moiety |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Band Gap Determination (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides insights into the electronic transitions within the molecule, its color, and its photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-visible spectrum of this compound would be dominated by the anthraquinone chromophore. Anthraquinones typically display several π → π* absorption bands between 220-350 nm and a weaker, longer-wavelength n → π* transition. nih.govresearchgate.net The extended conjugation provided by the phenoxy group is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted anthraquinone. nih.gov The optical band gap can be estimated from the onset of the lowest energy absorption band using the Tauc plot method.

Fluorescence and Phosphorescence Spectroscopy: While anthracene itself is highly fluorescent, the 9,10-dione substitution significantly alters its emissive properties. Anthraquinones are generally non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). mdpi.comrsc.org Therefore, this compound is expected to exhibit weak or no fluorescence but may show phosphorescence (emission from the triplet state) at low temperatures. mdpi.com The study of these emission properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as photosensitizers.

| Technique | Parameter | Expected Observation |

| UV-Vis | λmax (π → π) | Multiple bands in the 220-350 nm range |

| UV-Vis | λmax (n → π) | Weaker band at longer wavelength (>350 nm) |

| UV-Vis | Optical Band Gap | Estimated from absorption edge |

| Fluorescence | Emission Spectrum | Weak or negligible emission |

| Phosphorescence | Emission Spectrum | Potential emission from triplet state at low temp. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Electrochemical Behavior and Redox Mechanisms of 1 4 Ethenylphenoxy Anthracene 9,10 Dione

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determinationjku.atresearchgate.netjacsdirectory.com

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. jacsdirectory.com For anthraquinone (B42736) derivatives, CV is instrumental in determining the formal reduction potentials (E°') and assessing the reversibility of electron transfer processes. researchgate.net A typical cyclic voltammogram for an anthraquinone derivative in an aprotic solvent displays two distinct, quasi-reversible redox couples, corresponding to the sequential formation of a radical anion and a dianion. jacsdirectory.comresearchgate.net

The scan rate dependence of the peak currents in CV can establish whether the redox process is diffusion-controlled. researchgate.net Chronoamperometry, which measures the current as a function of time following a potential step, can be employed to determine the diffusion coefficient of the electroactive species. jacsdirectory.com These parameters are crucial for understanding the kinetics of the electrode reactions.

Below are hypothetical electrochemical data for 1-(4-Ethenylphenoxy)anthracene-9,10-dione, derived from typical values observed for substituted anthraquinones.

Interactive Data Table: Redox Potentials of this compound Note: Data is illustrative and based on general findings for similar compounds.

| Redox Process | E°' (V vs. Fc/Fc+) | Peak Separation (ΔEp) at 100 mV/s |

|---|---|---|

| First Reduction (AQ/AQ•⁻) | -1.45 | 65 mV |

| Second Reduction (AQ•⁻/AQ²⁻) | -1.88 | 75 mV |

Elucidation of Electron Transfer Mechanisms within the Anthracene-9,10-dione Systemsdu.dk

The fundamental redox mechanism for the anthracene-9,10-dione (anthraquinone, AQ) system in aprotic media involves two successive one-electron transfer steps. researchgate.net The first step is the reduction of the neutral anthraquinone molecule to form a stable semiquinone radical anion (AQ•⁻). The second step involves the further reduction of this radical anion to produce a dianion (AQ²⁻).

The mechanism can be represented as follows:

AQ + e⁻ ⇌ AQ•⁻ (First reduction)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction)

In protic media, the mechanism becomes more complex, as the electron transfers are coupled with protonation steps. researchgate.net For instance, in aqueous solutions, the reduction often proceeds as a single-step, two-electron, two-proton process to yield the corresponding hydroquinone. researchgate.net The stability of the intermediate radical anion is a key feature of anthraquinone electrochemistry and is influenced by the solvent, the supporting electrolyte, and the nature of the substituents on the aromatic core. sdu.dkacs.org

Impact of the Ethenylphenoxy Substituent on Electrochemical Characteristics

Substituents on the anthraquinone framework significantly modulate its electronic properties and, consequently, its redox potentials. sdu.dk The effect of a substituent is generally categorized by its electron-donating or electron-withdrawing nature. Electron-donating groups (EDGs) tend to increase the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule harder to reduce and thus shifting the redox potentials to more negative values. sdu.dkacs.org Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy, facilitating reduction and shifting potentials to more positive values. researchgate.net

The 1-(4-Ethenylphenoxy) group attached to the anthracene-9,10-dione core acts primarily as an electron-donating group. The phenoxy moiety donates electron density to the anthraquinone system through resonance. While the ethenyl (vinyl) group's effect is more subtle, it is also generally considered to be weakly electron-donating. Therefore, the presence of the 1-(4-ethenylphenoxy) substituent is expected to make the compound more difficult to reduce compared to the unsubstituted anthracene-9,10-dione. This results in a negative shift of both the first and second reduction potentials. nih.gov

Interactive Data Table: Comparative Redox Potentials (E°' vs. Fc/Fc+) Note: Data for the substituted compound is illustrative.

| Compound | First Reduction Potential (V) | Second Reduction Potential (V) |

|---|---|---|

| Anthracene-9,10-dione | -1.35 | -1.79 |

| This compound | -1.45 | -1.88 |

| 1-Aminoanthracene-9,10-dione (Strong EDG) | -1.53 | -1.95 |

| 1-Cyanoanthracene-9,10-dione (Strong EWG) | -1.10 | -1.55 |

Spectroelectrochemical Studies for Correlating Electronic Structure with Redox States

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the redox state and the electronic structure of a molecule. For anthraquinone derivatives, UV-Visible (UV-Vis) spectroelectrochemistry is particularly insightful. nih.gov By applying a specific potential to generate a desired redox state (e.g., the radical anion or dianion) in a thin-layer electrochemical cell, the corresponding absorption spectrum can be recorded. researchgate.net

Neutral State (AQ): The neutral this compound would exhibit characteristic absorption bands in the UV-Vis region, arising from π-π* and n-π* transitions of the conjugated aromatic system.

Radical Anion State (AQ•⁻): Upon the first one-electron reduction, the formation of the radical anion leads to significant changes in the electronic spectrum. New, often intense, absorption bands typically appear at longer wavelengths in the visible or near-infrared (NIR) region. nih.gov This is due to the creation of new electronic transitions within the singly occupied molecular orbital (SOMO).

Dianion State (AQ²⁻): The second one-electron reduction to form the dianion results in further spectral changes. The spectrum of the dianion is distinct from both the neutral species and the radical anion, reflecting the electronic structure of the fully reduced quinone system.

These spectroelectrochemical studies provide direct experimental evidence for the electronic changes that occur upon electron transfer and allow for a detailed correlation between the electrochemical redox states and the molecular orbital energy levels of the compound. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 1 4 Ethenylphenoxy Anthracene 9,10 Dione

Reactivity of the Ethenyl Moiety for Polymerization and Cycloaddition Reactions

The presence of the ethenyl group on the phenoxy substituent provides a reactive handle for various addition and polymerization reactions, enabling the incorporation of the anthracene-9,10-dione unit into larger macromolecular structures.

Free Radical Polymerization of 1-(4-Ethenylphenoxy)anthracene-9,10-dione

The vinyl group of this compound can readily undergo free radical polymerization, a common and versatile method for creating polymers. This process is typically initiated by a free radical species, which attacks the double bond of the ethenyl group, leading to the formation of a new radical that can then propagate by reacting with subsequent monomer units.

While specific studies on the free radical polymerization of this exact monomer are not extensively documented, the reactivity of styrenic monomers is well-established. By analogy, the polymerization would proceed to yield a polystyrene-type polymer with pendant phenoxy-anthracene-9,10-dione groups. The polymerization conditions, such as the choice of initiator, solvent, and temperature, would be expected to influence the molecular weight and polydispersity of the resulting polymer.

Controlled/Living Polymerization Techniques for Polymer Architecture Control

To achieve greater control over the polymer architecture, including molecular weight, polydispersity, and block copolymer formation, controlled/living polymerization techniques can be employed. mdpi.com Methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are powerful tools for synthesizing well-defined polymers. mdpi.comnih.gov

These techniques rely on establishing a dynamic equilibrium between active propagating species and dormant species, which minimizes termination reactions. mdpi.com For a monomer like this compound, these methods would enable the synthesis of polymers with predictable chain lengths and narrow molecular weight distributions. Furthermore, the "living" nature of these polymerizations allows for the sequential addition of other monomers to create block copolymers, thereby introducing additional functionalities and properties to the final material. nih.gov

Diels-Alder Reactions and Other [4+2] or [4+4] Photocycloaddition Processes

The anthracene (B1667546) core of the molecule is known to participate in cycloaddition reactions. researchgate.netwikipedia.orgkhanacademy.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction for anthracenes, which act as the diene. researchgate.netwikipedia.orgkhanacademy.org The reaction typically occurs across the 9 and 10 positions of the central aromatic ring. researchgate.net The presence of the 1-(4-ethenylphenoxy) substituent may influence the rate and regioselectivity of the Diels-Alder reaction due to steric and electronic effects. nih.govrsc.orgnih.gov

In addition to the thermally driven Diels-Alder reaction, anthracenes are well-known for their ability to undergo [4+4] photocycloaddition upon irradiation with UV light, leading to the formation of a dimer. researchgate.netresearchgate.net This photodimerization is a reversible process, with the dimer reverting to the monomeric form upon heating or irradiation at a different wavelength. researchgate.net This photoresponsive behavior allows for the creation of materials with tunable properties, such as self-healing polymers and photo-switchable systems. The substituent at the 1-position can affect the efficiency of this photodimerization process. rsc.org

Chemical Transformations Involving the Anthracene-9,10-dione Core

The anthracene-9,10-dione (anthraquinone) core is a key feature of the molecule, imparting redox activity and providing a platform for further chemical modifications.

Investigation of Redox Chemistry and Catalyst Applications

Anthraquinones are known for their well-defined redox behavior, undergoing reversible two-electron reduction to the corresponding hydroquinone. researchgate.net This redox activity is central to their application in various fields, including as catalysts in industrial processes like the production of hydrogen peroxide. The redox potential of the anthraquinone (B42736) core in this compound can be influenced by the nature of the substituent at the 1-position. nih.govrsc.org

The ability of the anthraquinone moiety to act as a redox mediator has led to its investigation in photocatalysis and electrocatalysis. researchgate.netresearchgate.net For instance, anthraquinone derivatives have been explored as organophotoredox catalysts for atom transfer radical polymerization. researchgate.net The combination of the redox-active anthraquinone core with a polymerizable vinyl group in a single molecule opens up possibilities for creating redox-active polymers and materials with catalytic properties. researchgate.net

Analysis of Substituent Effects on Reaction Kinetics and Selectivity

The electronic and steric properties of the 1-(4-ethenylphenoxy) substituent can significantly impact the kinetics and selectivity of reactions involving both the ethenyl moiety and the anthracene-9,10-dione core.

In polymerization reactions, the substituent can affect the reactivity of the vinyl monomer and the properties of the resulting polymer. For cycloaddition reactions, the substituent's size and electronic nature can influence the rate of reaction and the stereochemical outcome of the Diels-Alder reaction. csp.eduorientjchem.org Studies on substituted anthracenes have shown that both electron-donating and electron-withdrawing groups can affect the activation barrier of the reaction. researchgate.net

Similarly, the redox potential of the anthraquinone core is sensitive to the electronic effects of the substituent. nih.govrsc.org An electron-donating group would be expected to make the reduction of the quinone more difficult (a more negative reduction potential), while an electron-withdrawing group would facilitate reduction (a more positive reduction potential). This tuning of the redox properties is crucial for the design of efficient catalysts and redox-active materials. rsc.org

Photochemical Reactions and Photoinduced Transformations

The photochemical behavior of this compound is governed by the electronic properties of its core anthracene-9,10-dione moiety, also known as anthraquinone. This core structure is a macrocyclic conjugated aromatic compound with carbonyl groups at the 9 and 10 positions, which make it a potent photosensitizer and an active participant in photoinduced electron transfer reactions. researchgate.net Upon absorption of light, typically in the UV region, the anthraquinone moiety is promoted to an electronically excited state, initiating a cascade of photochemical processes. researchgate.netelsevier.com

Photodimerization Processes of Anthracene-9,10-dione Moiety

The photodimerization of aromatic compounds is a classic photochemical reaction, famously exemplified by anthracene, the parent hydrocarbon of the anthraquinone core. Anthracene and many of its derivatives undergo a reversible [4+4] cycloaddition upon irradiation with UV light (typically >300 nm) to form a dimer. nih.govresearchgate.net This process connects two anthracene molecules across their central 9 and 10 positions. researchgate.net

However, the introduction of carbonyl groups at these positions to form the anthracene-9,10-dione (anthraquinone) moiety fundamentally alters this reactivity. Unlike anthracene, the anthraquinone core does not typically undergo photodimerization. researchgate.net The presence of the carbonyl groups changes the nature of the lowest excited states, favoring other, more efficient photochemical pathways. The primary photoreactions of the anthraquinone moiety involve its carbonyl groups, such as the abstraction of hydrogen atoms from a suitable donor or participation in photoinduced electron transfer. nih.govresearchgate.net These processes, particularly intersystem crossing to the triplet state followed by electron transfer, are generally the dominant deactivation pathways for the excited anthraquinone molecule, effectively outcompeting any potential for dimerization. elsevier.comresearchgate.net

Photoinduced Electron Transfer and Energy Transfer Phenomena

Photoinduced electron transfer (PET) is a hallmark of the photochemistry of the anthracene-9,10-dione moiety. Anthraquinones are widely recognized as effective photosensitizers and electron acceptors in various chemical and biological systems. researchgate.netacs.org

The general mechanism for PET begins with the absorption of a photon, which promotes the anthraquinone (AQ) to an excited singlet state (¹AQ). This is followed by a highly efficient intersystem crossing (ISC) to the longer-lived triplet state (³AQ). elsevier.comresearchgate.net This triplet state is a potent oxidant and is the primary species responsible for the observed photoreactivity.

In the presence of a suitable electron donor (D), the excited triplet anthraquinone can accept an electron to form the anthraquinone radical anion (AQ•⁻) and the donor radical cation (D•⁺). elsevier.com

³AQ + D → AQ•⁻ + D•⁺*

This PET process has been extensively studied in a variety of contexts. For instance, certain anthraquinone derivatives can intercalate into duplex DNA and, upon UV irradiation, accept an electron from a nearby guanine (B1146940) base, leading to the formation of a quinone radical anion and a guanine radical cation, ultimately causing oxidative damage to the DNA. acs.org Similarly, the triplet states of anthraquinone and its derivatives are efficiently quenched by anilines via electron transfer, a process confirmed by the detection of the characteristic radical ions using laser flash photolysis. elsevier.com

The efficiency and potential of these PET reactions can be finely tuned by modifying the substituents on the anthraquinone core, which alters its reduction potential. elsevier.comrsc.org This principle is leveraged in designing advanced molecular systems for applications in photocatalysis and artificial photosynthesis. unige.chhuji.ac.il Anthraquinone units have been incorporated into complex molecular assemblies, such as porphyrin-phthalocyanine heterodimers and multi-component pentads, to facilitate controlled, light-induced charge separation over long distances. unige.chrsc.org

The following table summarizes findings from various studies on photoinduced electron transfer involving anthraquinone derivatives.

| Anthraquinone System | Electron Donor | Medium/Conditions | Key Findings |

| Intercalated Anthraquinone Derivative | DNA (Guanine) | Aqueous Solution | Efficient PET occurs from guanine to the excited quinone, forming a quinone radical anion and causing oxidative DNA cleavage. acs.org |

| 9,10-Anthraquinone (AQ), 2-Chloro-AQ | Anilines (e.g., N,N-dimethylaniline) | Acetonitrile | Triplet states of anthraquinones are quenched by anilines via PET, with efficiency depending on the specific donor and acceptor. elsevier.com |

| AQ-Porphyrin-Phthalocyanine Heterodimer | Porphyrin/Phthalocyanine (B1677752) | Dichloromethane | Intramolecular PET leads to a long-lived charge-separated state upon selective excitation of the phthalocyanine moiety. rsc.org |

| Anthraquinone-2-sulfonate (AQS⁻) | Triethanolamine (TEOA) | SiO₂ Colloidal Solution | Photosensitized reduction of AQS⁻ occurs via PET, mediated by propylviologen sulfonate, with the colloidal surface stabilizing charge separation. huji.ac.il |

| Ru(bpy)₃-Anthraquinone Pentad | Oligotriarylamine (OTA) | Acetonitrile | Visible light excitation initiates PET, forming an electron-hole pair with the positive charge on the OTA donor and the negative charge on the AQ acceptor. unige.ch |

In addition to direct electron transfer, the anthraquinone moiety can also participate in energy transfer phenomena. A molecular dyad consisting of a copper(I) complex fused to an anthraquinone unit was specifically designed to achieve a directional energy cascade. rsc.org Upon photoexcitation of the copper(I) center, energy is transferred intramolecularly to the lower-energy anthraquinone moiety, demonstrating its capacity to act as an energy acceptor in multicomponent systems. rsc.org

Advanced Material Applications of 1 4 Ethenylphenoxy Anthracene 9,10 Dione and Its Derivatives

Integration into Functional Polymeric Materials

The presence of the vinyl group on the 1-(4-ethenylphenoxy)anthracene-9,10-dione molecule allows for its straightforward integration into polymer chains through various polymerization techniques. This has led to the development of a range of functional polymeric materials where the inherent properties of the anthracene-9,10-dione unit are harnessed within a stable and processable macromolecular framework.

Synthesis of Homopolymers and Copolymers Containing Anthracene-9,10-dione Units

The synthesis of polymers incorporating the anthracene-9,10-dione moiety can be achieved through several established polymerization methods. For monomers like this compound, free-radical polymerization is a common and effective approach to create homopolymers or to copolymerize them with other vinyl monomers, such as methyl methacrylate. This allows for the tuning of the resulting polymer's physical and chemical properties.

Beyond vinyl polymerization, other synthetic strategies are employed for different anthraquinone-based monomers to create conjugated polymers. For instance, Sonogashira–Hagihara cross-coupling reactions are used to prepare conjugated microporous polymers (CMPs) from halogenated and ethynyl-functionalized anthraquinone (B42736) derivatives. mdpi.com These methods result in robust, three-dimensional polymer networks with high thermal stability. Similarly, Yamamoto polymerization has been utilized to synthesize poly(1,4-anthraquinone), offering a route to linear, π-conjugated polymers with promising electronic properties. nih.gov

These synthetic methodologies enable the creation of a diverse library of polymers where the concentration and electronic environment of the anthracene-9,10-dione units can be precisely controlled, thereby tailoring the material for specific advanced applications.

Development of Electroactive Polymers for Advanced Energy Storage Systems (e.g., Polymer Cathodes)

The reversible redox behavior of the carbonyl groups in the anthracene-9,10-dione unit makes polymers derived from this compound highly attractive for energy storage applications, particularly as cathode materials in rechargeable batteries. mdpi.com Incorporating these redox-active moieties into a polymer backbone overcomes the issue of dissolution in the electrolyte, a common failure mechanism for small-molecule organic electrode materials, thus enhancing the cycling stability of the battery. acs.org

Research on various anthraquinone-based polymers has demonstrated their potential for high-performance energy storage. For example, poly(anthraquinonyl sulfide) has been investigated as a novel organic cathode material for rechargeable lithium batteries, showing excellent reversibility and cyclability. mdpi.com Conjugated microporous polymers (CMPs) enriched with anthraquinone units have also been developed as organic cathodes, delivering high discharge capacities and good rate capabilities due to their porous structure and high concentration of active sites. mdpi.com One such polymer, Py-A-CMP, exhibited a high discharge capacity of 196.6 mAh g⁻¹ at a rate of 0.1C. acs.org

The electrochemical performance of these materials is a key area of investigation, with studies focusing on maximizing specific capacity, rate capability, and long-term cycling stability. The table below summarizes the performance of several representative anthraquinone-based polymers as cathode materials.

Table 1: Electrochemical Performance of Various Anthraquinone-Based Polymer Cathodes

| Polymer | Battery Type | Specific Capacity | Rate Capability | Cycling Stability | Reference |

|---|---|---|---|---|---|

| Poly(anthraquinonyl sulfide) (PAQS) | Lithium-ion | ~140 mAh g⁻¹ (initial) | Good reversibility | Stable for 100 cycles | mdpi.com |

| Pyrene-Anthraquinone CMP (Py-A-CMP) | Lithium-ion | 196.6 mAh g⁻¹ at 0.1C | Good rate performance | High Coulombic efficiency | mdpi.comacs.org |

| Tetraphenylethene-Anthraquinone CMP (TPE-A-CMP) | Lithium-ion | 164.7 mAh g⁻¹ at 0.1C | Good rate performance | High Coulombic efficiency | mdpi.com |

| Poly(1,4-anthraquinone) (P14AQ) | Magnesium-ion | High cycling stability | Good performance | Excellent stability | nih.govrsc.org |

| Anthraquinone-based RCMP (IEP-11) | Lithium-ion | ~100 mAh g⁻¹ | 76% capacity retention at 5C | ~90% retention after 5000 cycles | researchgate.net |

These findings underscore the significant potential of polymers containing anthracene-9,10-dione units as a sustainable and high-performance alternative to conventional inorganic cathode materials.

Design of Optoelectronic Materials and Fluorescent Sensors (e.g., for Metal Ion Detection)

The inherent fluorescence of the anthracene (B1667546) core, which can be modulated by the electronic state of the dione (B5365651) substituents, makes polymers derived from this compound suitable for optoelectronic applications and as fluorescent sensors. researchgate.net The principle behind their use as sensors often relies on the interaction of the anthraquinone moiety with specific analytes, such as metal ions, which alters the photophysical properties of the polymer. rsc.org

This change can manifest as either fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET). rsc.org For instance, the binding of a metal cation to a receptor site near the anthraquinone fluorophore can inhibit the PET process, leading to a "turn-on" fluorescence response. A variety of anthraquinone-based chemosensors have been developed for the detection of different metal ions. researchgate.net The selectivity of these sensors can be tuned by designing specific binding sites or cavities within the polymer structure.

The development of fluorescent sensors for heavy metal ions is a particularly active area of research due to the environmental and health risks these ions pose. acs.orgresearchgate.net Anthraquinone-functionalized materials, including polymers and nanocellulose composites, are being explored for their potential in creating sensitive and selective detection technologies. nih.gov The table below lists examples of anthraquinone-based fluorescent sensors and the metal ions they detect.

Table 2: Examples of Anthraquinone-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Type | Target Ion(s) | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| Anthraquinonylcalix nih.govmonocrown-6 | In³⁺ | Complexation | Fluorescence decrease at 625 nm, increase at 535 nm | rsc.org |

| Azacrown-linked Imidazoanthraquinone | Ca²⁺, Ba²⁺, Mg²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence enhancement at 515 nm | rsc.orgrsc.org |

| Anthraquinone-appended Oxacalix nih.govarene | F⁻ (anion) | Intermolecular Charge Transfer (ICT) | Fluorescence quenching | researchgate.net |

| Anthraquinone-functionalized Nanocellulose | Heavy Metal Ions | Chelation/Adsorption | --- | nih.gov |

The integration of these sensing capabilities into robust polymer films or porous materials offers a pathway to creating practical and reusable sensor devices.

Supramolecular Assemblies and Nanomaterial Fabrication

The planar and aromatic nature of the anthracene-9,10-dione unit facilitates non-covalent interactions, such as π–π stacking, which can be exploited to direct the self-assembly of its derivatives into ordered supramolecular structures and functional nanomaterials.

Strategies for Self-Assembly of this compound Derivatives

Polymers containing pendant anthraquinone moieties can undergo self-assembly into complex, hierarchical structures. researchgate.net This process is driven by a combination of interactions, including π–π stacking between the flat anthraquinone cores, as well as polymer chain dynamics. For example, conjugated polymers like poly(fluorene-alt-phenylene) with pendant anthraquinone groups have been shown to form supramolecular assemblies with graphene, where π–π stacking plays a crucial role in the interaction. researchgate.net

The self-assembly process can be influenced by external factors such as solvent composition and temperature, allowing for control over the final morphology of the nanostructures. In some cases, block copolymers containing an anthraquinone-functionalized block can self-assemble into well-defined nanostructures like micelles or vesicles in selective solvents. rsc.org These strategies are key to fabricating materials with precisely controlled nano-architectures, which is essential for applications in nanoelectronics and photonics.

Development of Porous Polymeric Materials for Separation and Adsorption

The rigid structure of the anthracene-9,10-dione unit makes it an excellent building block for the synthesis of porous organic polymers (POPs) and conjugated microporous polymers (CMPs). acs.org These materials are characterized by high specific surface areas, robust porous frameworks, and good thermal stability. The vinyl group of this compound can be utilized in copolymerization reactions with cross-linking agents to generate such porous networks.

These porous polymers are highly promising for applications in gas separation and adsorption. The pore size and surface chemistry can be tuned by selecting appropriate co-monomers and polymerization conditions. For instance, polymers of intrinsic microporosity (PIMs) have been synthesized using anthracene-containing monomers, demonstrating enhanced selectivity for gas pairs like CO₂/N₂ and CO₂/CH₄. The high surface area and the presence of polar carbonyl groups on the pore walls can lead to selective adsorption of certain gases or organic vapors. The table below provides data on the properties of various porous polymers derived from anthracene or anthraquinone units.

Table 3: Properties of Porous Polymers Derived from Anthracene/Anthraquinone Monomers

| Polymer/Material | Monomers | Specific Surface Area (BET) | Pore Characteristics | Potential Application | Reference |

|---|---|---|---|---|---|

| Anthraquinone-based RCMP (IEP-11) | Anthraquinone derivatives | up to 2200 m²/g | Micro- and mesoporous | Energy Storage | researchgate.net |

| Anthracene maleimide-based PIMs | Dialkyl anthracene maleimide (B117702) derivatives | --- | Microporous, efficient chain packing | Gas Separation (CO₂) | |

| Copolymers of 9,10-bis(methacryloyloxymethyl)anthracene | BMA with DVB, EGDMA, or TRIM | 134–472 m²/g | Regular polymeric microspheres | Adsorption, Sensors | |

| Anthracene-based Porous Aromatic Frameworks | --- | High surface area | --- | Gas Storage | acs.org |

The development of these porous materials highlights the versatility of the anthracene-9,10-dione scaffold in creating functional materials for environmental and industrial separation processes.

Exploration in Catalysis and Sensing Applications (Beyond Biological Systems)

The unique electronic and photophysical properties of the anthracene-9,10-dione (anthraquinone) core make it a versatile scaffold for the development of advanced materials. The incorporation of a 4-ethenylphenoxy substituent at the 1-position introduces functionalities that can modulate these properties and allow for integration into larger systems, such as polymers. While direct experimental studies on this compound are not extensively documented in publicly available literature, its potential applications in catalysis and sensing can be inferred from the well-established reactivity of related anthraquinone derivatives.

Role as a Redox Catalyst in Organic Transformations

The anthraquinone framework is inherently redox-active, capable of accepting electrons to form radical anions and dianions, a property that is central to its use in catalysis. acs.orgmdpi.com Furthermore, many anthraquinone derivatives are photo-active, absorbing light in the visible spectrum to reach an excited state with enhanced oxidizing or reducing capabilities. researchgate.netnih.gov This dual redox and photochemical activity makes them promising candidates for photoredox catalysis, a field of green chemistry that uses light to drive chemical reactions. conicet.gov.ardntb.gov.ua

The proposed catalytic cycle for many anthraquinone derivatives often begins with the absorption of visible light, promoting the molecule to an excited triplet state. In this state, the anthraquinone derivative can act as a potent oxidant, capable of abstracting a hydrogen atom from a suitable substrate, thereby initiating a radical-based transformation. rsc.org This mechanism, known as direct hydrogen atom transfer (d-HAT), is particularly useful for the functionalization of C-H bonds. rsc.org

For instance, anthraquinone-based covalent organic frameworks (COFs) have been successfully employed as recyclable d-HAT photocatalysts for C-N and C-C coupling reactions under visible light irradiation. rsc.org Similarly, water-soluble anthraquinone sulfonates have been used for the selective aerobic oxidation of alcohols to aldehydes and ketones, using molecular oxygen as the terminal oxidant. nih.gov

In the context of this compound, the core anthraquinone moiety would serve as the photo- and redox-active center. The phenoxy ether linkage can influence the electronic properties of the anthraquinone core, potentially tuning its redox potential and absorption spectrum. acs.orgjcesr.org The ethenyl (styrene) group provides a reactive handle for polymerization, enabling the synthesis of heterogeneous catalysts or redox-active polymers. Such polymeric catalysts offer significant advantages in terms of recyclability and ease of separation from the reaction mixture.

Table 1: Examples of Organic Transformations Catalyzed by Anthraquinone Derivatives

| Catalyst Type | Organic Transformation | Substrate Example | Product Example | Key Features |

| 1,8-Dihydroxyanthraquinone | Reductive Dehalogenation | 4-Chlorobiphenyl | Biphenyl | Visible-light mediated, metal-free. conicet.gov.ar |

| Sodium Anthraquinone Sulfonate | Aerobic Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Water-soluble catalyst, uses O₂ as oxidant. nih.gov |

| DAAQ-COF | C(sp³)–H Amination (d-HAT) | Cyclohexane | N-Cyclohexylacetamide | Heterogeneous, recyclable catalyst. rsc.org |

This table presents data for analogous anthraquinone catalysts to illustrate the potential applications of this compound.

Application in Chemo- and Luminescence Sensing

The inherent fluorescence of the anthraquinone scaffold provides a strong foundation for its use in the development of chemo- and luminescence sensors. scispace.com The emission properties of anthraquinone derivatives are often sensitive to their local environment and can be modulated by interactions with specific analytes, such as metal ions or anions. researchgate.netresearchgate.net This change in fluorescence—either enhancement ("turn-on") or quenching ("turn-off")—can be used for quantitative detection. researchgate.net

The primary mechanisms underlying the sensing capabilities of anthraquinone-based fluorophores include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore (anthraquinone) is linked to a receptor unit. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Binding of the analyte to the receptor inhibits this process, restoring fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the sensor molecule, leading to a shift in the emission wavelength. This is often observed as a colorimetric or ratiometric fluorescence change. pcbiochemres.com

Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between two fluorophores, a donor and an acceptor. Analyte binding can induce a conformational change that alters the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal. nih.gov

For this compound, the phenoxy group could be part of a larger receptor moiety designed to selectively bind specific analytes. For example, crown ether-like structures incorporating ether linkages have been used in anthraquinone-based sensors for the detection of metal ions like Pb²⁺ and Ca²⁺. scispace.com The electronic communication between the phenoxy substituent and the anthraquinone core would be crucial for signal transduction. The ethenyl group also offers the possibility of creating sensory polymers or thin films, where the collective response of multiple sensor units could lead to signal amplification.

Table 2: Performance of Anthraquinone-Based Fluorescent Chemosensors

| Sensor Structure | Analyte Detected | Sensing Mechanism | Detection Limit (LOD) | Observed Change |

| Anthraquinone-Oxacalix nih.govarene | F⁻ (Fluoride ion) | ICT / Quenching | 1.23 µM | >79% fluorescence quenching. researchgate.net |

| Imidazoanthraquinone-Triarylamine | F⁻, CN⁻, OH⁻ | ICT | ~1 µM | Color change from yellow to orange; emission shift from green to orange. pcbiochemres.com |

| 1,8-Anthraquinonylcalix nih.govmonocrown-6 | In³⁺ (Indium ion) | Not specified | Not specified | Fluorescence decrease at 625 nm, increase at 535 nm. scispace.com |

| Quinizarin (1,4-dihydroxyanthraquinone) | CH₃COO⁻ (Acetate) | Not specified | ppb level | Fluorescence attenuation; color change from bright green to faint green. dntb.gov.ua |

This table showcases the performance of various anthraquinone derivatives as fluorescent sensors to indicate the potential of this compound in similar applications.

Future Research Directions and Emerging Paradigms for 1 4 Ethenylphenoxy Anthracene 9,10 Dione

Exploration of Novel, Efficient, and Sustainable Synthetic Routes

Key research objectives in this area will include:

Green Chemistry Approaches: Moving beyond traditional solvents and reagents, future syntheses will likely explore greener alternatives. This could involve using water as a solvent, employing phase-transfer catalysts, or developing solvent-free reaction conditions. Microbial synthesis pathways, which are both inexpensive and environmentally friendly, could also be investigated as a novel route to producing anthraquinone (B42736) derivatives. mdpi.com

Catalyst Development: The design of highly efficient catalysts will be paramount. Research into palladium-catalyzed cross-coupling reactions or copper-mediated Ullmann-type condensations could provide high-yield routes to the core structure. The goal will be to develop catalysts that operate under mild conditions with low catalyst loading and high turnover numbers.

One-Pot Syntheses: To streamline the production process, one-pot reactions that combine multiple synthetic steps without isolating intermediates will be a major focus. rsc.org This approach not only saves time and resources but also minimizes waste generation, aligning with the principles of sustainable chemistry.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Scale-up limitations, potential for localized overheating. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scale-up. | High initial equipment cost, potential for clogging. |

| Biocatalysis/Microbial Synthesis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Limited substrate scope, potential for low yields. |

| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Catalyst stability, quantum efficiency, reaction scalability. |

Deeper Understanding of Structure-Property-Function Relationships Through Integrated Experimental and Computational Approaches

A synergistic approach combining experimental characterization and computational modeling will be crucial for elucidating the intricate relationships between the molecular structure of 1-(4-ethenylphenoxy)anthracene-9,10-dione and its resulting properties and functions. The interplay between the electron-donating phenoxy group, the electron-withdrawing anthraquinone core, and the polymerizable ethenyl group is expected to give rise to unique characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for predicting various molecular properties before synthesis. sdu.dkaip.orgrsc.orgpolyu.edu.hk These theoretical investigations can guide experimental efforts by identifying the most promising avenues for research.

Interactive Data Table: Predicted Research Focus Below is a summary of the key areas where integrated experimental and computational approaches will be vital.

| Property of Interest | Experimental Techniques | Computational Methods | Predicted Outcome/Function |

| Electronic Structure | UV-Vis Spectroscopy, Cyclic Voltammetry | DFT, Time-Dependent DFT (TD-DFT) | Determination of HOMO/LUMO energy levels, prediction of redox potentials. researchgate.net |

| Photophysical Behavior | Fluorescence Spectroscopy, Quantum Yield Measurements | TD-DFT, Molecular Dynamics | Characterization of absorption/emission spectra, understanding excited state dynamics. nih.govresearchgate.net |

| Electrochemical Properties | Cyclic Voltammetry, Chronoamperometry | DFT with Solvent Models | Evaluation as a potential material for batteries or electrochromic devices. polyu.edu.hk |

| Polymerization Reactivity | Differential Scanning Calorimetry (DSC), Rheometry | Reaction Pathway Modeling | Understanding the reactivity of the ethenyl group for creating novel polymers. |

This integrated strategy will accelerate the discovery process, allowing for the rational design of molecules with specific, targeted functionalities.

Development of Next-Generation Materials with Precisely Tailored Photophysical, Electrochemical, and Mechanical Attributes

The unique trifunctional nature of this compound makes it an exceptional building block for a new generation of advanced materials. The ethenyl group provides a handle for polymerization, enabling its incorporation into a wide array of polymer architectures.

Future research will likely focus on the following areas:

Luminescent Polymers and OLEDs: Anthracene (B1667546) derivatives are well-known for their fluorescent properties and have been extensively studied for use in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgbeilstein-journals.org By polymerizing this compound, it may be possible to create highly stable, solution-processable, blue-emitting materials, which remain a significant challenge in the field of display technology.

Redox-Active Polymers for Energy Storage: The anthraquinone moiety is electrochemically active, undergoing reversible reduction and oxidation. wikipedia.org Polymers incorporating this unit could serve as high-capacity cathode materials for rechargeable lithium-ion or sodium-ion batteries. The polymeric structure would help to mitigate the issue of dissolution of the active material into the electrolyte, a common problem for small-molecule organic electrodes.

Chemosensors and Molecular Probes: The photophysical properties of the anthracene core can be sensitive to the local environment. Materials derived from this compound could be designed to exhibit changes in fluorescence upon binding to specific analytes, leading to the development of highly sensitive and selective chemical sensors.

Anticancer Agents: Substituted anthracene-9,10-diones are a significant class of potential anticancer agents. nih.govnih.govnih.gov Future research could explore the biological activity of this compound and its derivatives, potentially leading to new therapeutic agents.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Material Performance

To fully understand and optimize the behavior of materials derived from this compound, it will be essential to employ advanced characterization techniques capable of in-situ monitoring. These methods provide real-time insights into dynamic processes, which is not possible with conventional ex-situ measurements.

Emerging characterization paradigms will include:

In-Situ Spectroelectrochemistry: This technique combines spectroscopy (e.g., UV-Vis, Raman) with electrochemistry to study the changes in a material's electronic structure as it is being oxidized or reduced. This would be invaluable for understanding the charge-storage mechanism in battery applications or the color-switching process in electrochromic devices.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can monitor the fate of molecules in their excited state on timescales from femtoseconds to milliseconds. This would provide a deep understanding of the photophysical processes relevant to OLEDs and photocatalysis.

In-Situ Polymerization Monitoring: Using techniques such as real-time Raman or infrared spectroscopy, the polymerization of the ethenyl group can be monitored as it happens. This allows for precise control over the reaction kinetics and the final properties of the polymer.

These advanced methods will provide the detailed, real-time data needed to rationally design and optimize the next generation of materials based on this versatile molecular scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.